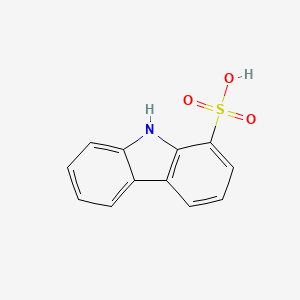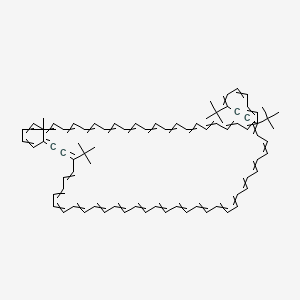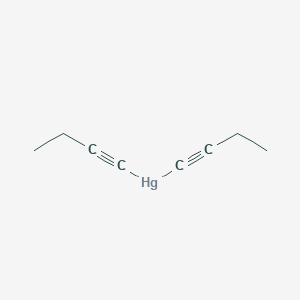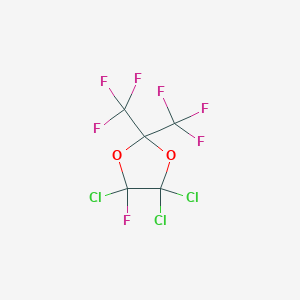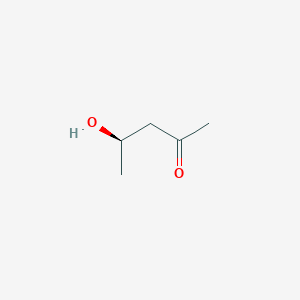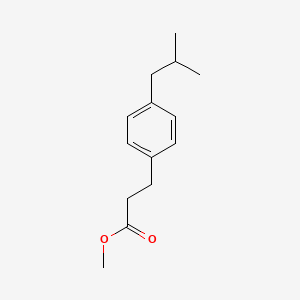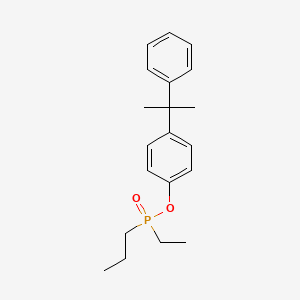
4-(2-Phenylpropan-2-yl)phenyl ethyl(propyl)phosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Phenylpropan-2-yl)phenyl ethyl(propyl)phosphinate is a chemical compound with a complex structure that includes both aromatic and phosphinate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenylpropan-2-yl)phenyl ethyl(propyl)phosphinate typically involves multiple steps. One common method includes the reaction of 4-(2-Phenylpropan-2-yl)phenol with ethyl(propyl)phosphinic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to ensure the final product’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Phenylpropan-2-yl)phenyl ethyl(propyl)phosphinate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding phosphonic acids, while reduction may produce phosphine derivatives.
Applications De Recherche Scientifique
4-(2-Phenylpropan-2-yl)phenyl ethyl(propyl)phosphinate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(2-Phenylpropan-2-yl)phenyl ethyl(propyl)phosphinate involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Phenylpropan-2-yl)phenol: A precursor in the synthesis of 4-(2-Phenylpropan-2-yl)phenyl ethyl(propyl)phosphinate.
Ethyl(propyl)phosphinic acid: Another precursor used in the synthesis.
Phosphonic acids: Compounds with similar functional groups and chemical properties.
Uniqueness
This compound is unique due to its specific combination of aromatic and phosphinate groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
62846-40-6 |
|---|---|
Formule moléculaire |
C20H27O2P |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
1-[ethyl(propyl)phosphoryl]oxy-4-(2-phenylpropan-2-yl)benzene |
InChI |
InChI=1S/C20H27O2P/c1-5-16-23(21,6-2)22-19-14-12-18(13-15-19)20(3,4)17-10-8-7-9-11-17/h7-15H,5-6,16H2,1-4H3 |
Clé InChI |
JAEBHUCHHSDNAI-UHFFFAOYSA-N |
SMILES canonique |
CCCP(=O)(CC)OC1=CC=C(C=C1)C(C)(C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


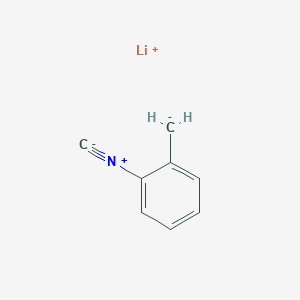
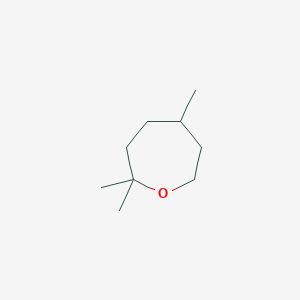
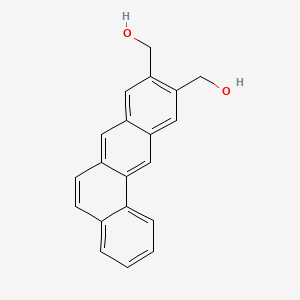
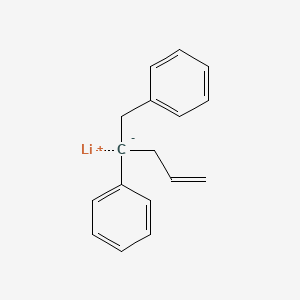
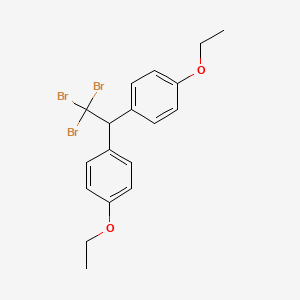
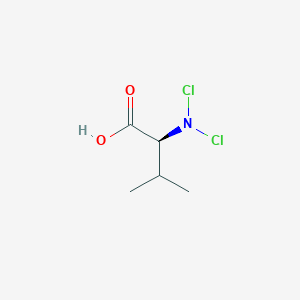
![N,N-Diethyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]aniline](/img/structure/B14507368.png)
